Meta-Chloro Isomer Displays Measurable LSD1 Inhibition, Unlike the Para-Chloro Isomer Which Is Reported Only Against NAT1
The meta-chloro compound (CAS 23622-20-0) inhibits recombinant human LSD1 (KDM1A) with an IC₅₀ of 10,000 nM (10 µM) in a biochemical H₂O₂-production assay (Amplex Red readout, 30 min incubation) [1]. In contrast, the para-chloro positional isomer 5-(4-chlorobenzylidene)rhodanine shows no reported LSD1 activity in public databases; its primary reported enzyme target is NAT1 with an IC₅₀ of 4,700 nM (4.7 µM) . This orthogonal target preference demonstrates that the position of the chlorine substituent redirects the compound’s target-engagement profile rather than merely modulating potency within a single target class.
| Evidence Dimension | LSD1 inhibitory activity (meta vs. para isomer) |
|---|---|
| Target Compound Data | IC₅₀ = 10,000 nM (10 µM) against human recombinant LSD1 |
| Comparator Or Baseline | 5-(4-Chlorobenzylidene)rhodanine: no LSD1 inhibition reported; primary reported enzyme target is NAT1 (IC₅₀ = 4,700 nM) |
| Quantified Difference | Target profile is orthogonal: meta-Cl → measurable LSD1 inhibition; para-Cl → NAT1 inhibition (qualitatively different target selectivity) |
| Conditions | Inhibition of human recombinant LSD1; H₂O₂ production assessed via Amplex Red after 30 min incubation (ChEMBL/BindingDB assay) |
Why This Matters
Researchers pursuing LSD1 or epigenetic targets should select the meta-chloro isomer, as the para-chloro isomer is unlikely to engage LSD1 based on current evidence, preventing wasted investment in an inactive positional isomer.
- [1] BindingDB. BDBM50067587 (CHEMBL3402055) – Lysine-specific histone demethylase 1A (Homo sapiens): IC50 = 1.00E+4 nM. Assay: Inhibition of human recombinant LSD1, H₂O₂ production, Amplex Red, 30 min. View Source
